molecular formula C12H15BrO3 B6147159 tert-butyl 3-bromo-5-(hydroxymethyl)benzoate CAS No. 1149752-66-8

tert-butyl 3-bromo-5-(hydroxymethyl)benzoate

Cat. No. B6147159
CAS RN: 1149752-66-8
M. Wt: 287.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 3-bromo-5-(hydroxymethyl)benzoate” is an organic compound with the molecular formula C12H15BrO3 . It is used as an intermediate in organic synthesis and pharmaceutical synthesis .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-bromo-5-(hydroxymethyl)benzoate” consists of a benzoate core substituted with a tert-butyl group, a bromo group, and a hydroxymethyl group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-bromo-5-(hydroxymethyl)benzoate can be achieved through a multi-step reaction pathway involving the protection of the hydroxyl group, bromination, and esterification reactions.", "Starting Materials": [ "3-hydroxy-5-methylbenzoic acid", "tert-butyl alcohol", "thionyl chloride", "sodium bromide", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxy-5-methylbenzoic acid with thionyl chloride to form 3-chloro-5-methylbenzoic acid.", "Step 2: Bromination of 3-chloro-5-methylbenzoic acid with sodium bromide and hydrogen peroxide in the presence of sulfuric acid to form 3-bromo-5-methylbenzoic acid.", "Step 3: Deprotection of the hydroxyl group by reacting 3-bromo-5-methylbenzoic acid with sodium hydroxide to form 3-bromo-5-hydroxybenzoic acid.", "Step 4: Esterification of 3-bromo-5-hydroxybenzoic acid with tert-butyl alcohol in the presence of sulfuric acid to form tert-butyl 3-bromo-5-hydroxybenzoate.", "Step 5: Methylation of the hydroxyl group by reacting tert-butyl 3-bromo-5-hydroxybenzoate with formaldehyde in the presence of sodium hydroxide to form tert-butyl 3-bromo-5-(hydroxymethyl)benzoate." ] }

CAS RN

1149752-66-8

Product Name

tert-butyl 3-bromo-5-(hydroxymethyl)benzoate

Molecular Formula

C12H15BrO3

Molecular Weight

287.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.